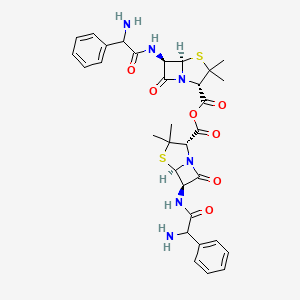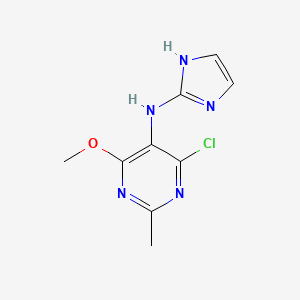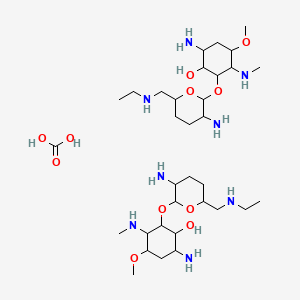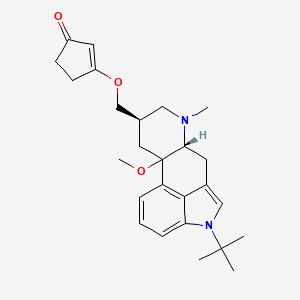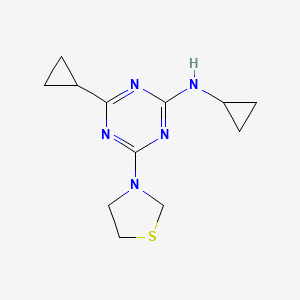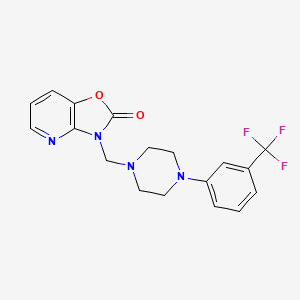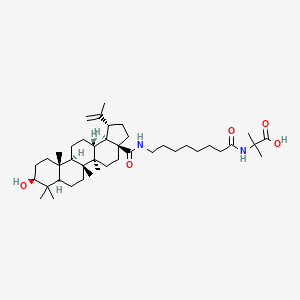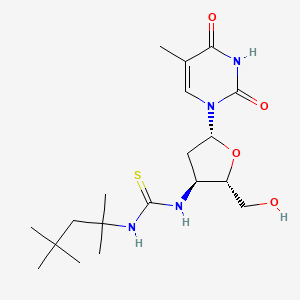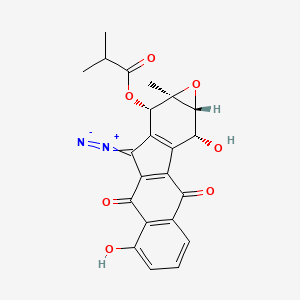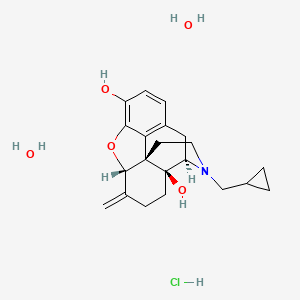
Nalmefene hydrochloride dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nalmefene hydrochloride dihydrate is a potent opioid receptor antagonist. It is a 6-methylene analogue of naltrexone and acts as an antagonist at the mu (μ)-opioid and delta (δ)-opioid receptors, and a partial agonist at the kappa (κ)-opioid receptor . This compound is primarily used to manage alcohol dependence and opioid overdose .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nalmefene hydrochloride dihydrate can be synthesized from naltrexone through the Wittig reaction . The free base of nalmefene is obtained first, which is then converted into the hydrochloride salt using conventional methods . The dihydrate form is preferred due to its non-hygroscopic properties, which improve stability under storage and formulation conditions .
Industrial Production Methods: Industrial production involves re-slurry or re-crystallization of nalmefene hydrochloride from an aqueous solution . In the re-slurry method, nalmefene hydrochloride is mixed with an aqueous solution to obtain a suspension, stirred, and the solid is isolated . In the re-crystallization method, the compound is mixed with an aqueous solution, heated to obtain a homogeneous solution, cooled, and then seeded with nalmefene hydrochloride to form the solid .
Analyse Des Réactions Chimiques
Types of Reactions: Nalmefene hydrochloride dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
Nalmefene hydrochloride dihydrate has a wide range of applications in scientific research:
Mécanisme D'action
Nalmefene hydrochloride dihydrate exerts its effects by binding to opioid receptors in the brain . It acts as an antagonist at the mu (μ)-opioid and delta (δ)-opioid receptors, blocking their activity, and as a partial agonist at the kappa (κ)-opioid receptor . This modulation of receptor activity helps reduce the urge to consume alcohol and reverses the effects of opioid overdose .
Comparaison Avec Des Composés Similaires
Naltrexone: Another opioid antagonist with a similar structure and function.
Naloxone: Used primarily for the rapid reversal of opioid overdose.
Uniqueness: Nalmefene hydrochloride dihydrate offers several advantages over similar compounds, including a longer elimination half-life, improved oral absorption, and no observed dose-dependent liver toxicity . These properties make it a superior choice for certain clinical applications, such as the treatment of alcohol dependence and opioid overdose .
Propriétés
Numéro CAS |
1228646-70-5 |
|---|---|
Formule moléculaire |
C21H30ClNO5 |
Poids moléculaire |
411.9 g/mol |
Nom IUPAC |
(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrate;hydrochloride |
InChI |
InChI=1S/C21H25NO3.ClH.2H2O/c1-12-6-7-21(24)16-10-14-4-5-15(23)18-17(14)20(21,19(12)25-18)8-9-22(16)11-13-2-3-13;;;/h4-5,13,16,19,23-24H,1-3,6-11H2;1H;2*1H2/t16-,19+,20+,21-;;;/m1.../s1 |
Clé InChI |
XOBQQQVDLSMXCE-JVRGSUDVSA-N |
SMILES isomérique |
C=C1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O.O.O.Cl |
SMILES canonique |
C=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O.O.O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


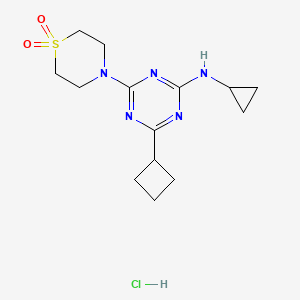
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methyl-1,4-diazepan-1-yl)methyl]benzimidazole;hydrate](/img/structure/B12754121.png)
